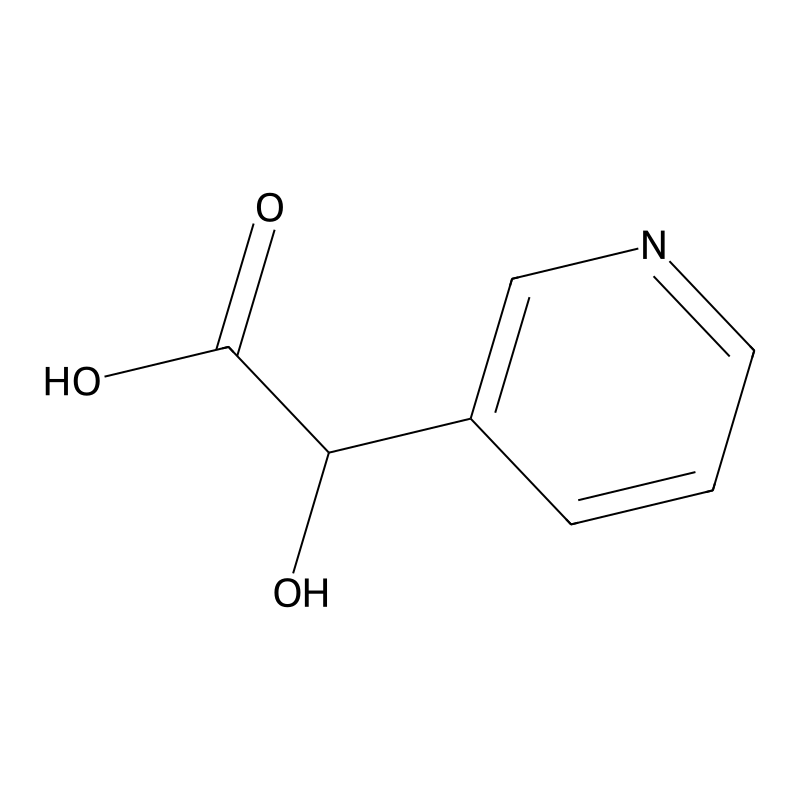

alpha-Hydroxypyridine-3-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Medicinal Chemistry

Methods of Application: Numerous methods for the synthesis of pyrimidines are described.

Scientific Field: Dermatology and Cosmetology

Scientific Field: Organic Synthesis

Application: Alpha-hydroxypyridine-3-acetic acid is used in organic synthesis.

Methods of Application: The synthesis of alpha-hydroxypyridine-3-acetic acid involves reaction with lithium hydroxide monohydrate in tetrahydrofuran at 20°C for 16 hours.

Scientific Field: Medicinal Chemistry

Scientific Field: Chemical Synthesis

Application: Alpha-hydroxypyridine-3-acetic acid is used as a key intermediate in the synthesis of various organic compounds.

Scientific Field: Biochemistry

Alpha-Hydroxypyridine-3-acetic acid is an organic compound characterized by the presence of a hydroxyl group attached to a pyridine ring and an acetic acid moiety. Its molecular formula is with a molecular weight of approximately 153.14 g/mol. This compound is notable for its structural similarity to other pyridine derivatives, particularly those involved in biological processes and metabolic pathways. The compound is often studied for its potential therapeutic applications due to its biological activity and interaction with various biochemical systems .

- Esterification: Reacting with alcohols to form esters.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, yielding corresponding ketones or aldehydes.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

- Nucleophilic Substitution: The compound can undergo nucleophilic attacks at the carbon adjacent to the nitrogen in the pyridine ring, facilitating the formation of various derivatives .

Research indicates that alpha-Hydroxypyridine-3-acetic acid exhibits several biological activities, making it a compound of interest in pharmacology:

- Antioxidant Properties: It has been shown to scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Neuroprotective Effects: Studies suggest that this compound may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.

- Anti-inflammatory Activity: Alpha-Hydroxypyridine-3-acetic acid has been observed to modulate inflammatory pathways, indicating potential use in treating inflammatory conditions .

The synthesis of alpha-Hydroxypyridine-3-acetic acid can be achieved through various methods:

- Direct Hydroxylation: Hydroxylating 3-pyridylacetic acid using hydroxylating agents.

- Reduction Reactions: Reducing corresponding pyridine derivatives that contain carbonyl groups.

- Synthetic Routes from Pyridine Derivatives: Utilizing intermediates derived from pyridine chemistry, such as nitration followed by hydrolysis.

These methods highlight the versatility of synthetic pathways available for generating this compound .

Alpha-Hydroxypyridine-3-acetic acid has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it is being explored for use in drug formulations targeting neurodegenerative diseases and inflammation.

- Cosmetic Industry: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.

- Research Tool: Utilized in biochemical research to study metabolic pathways involving pyridine derivatives and their effects on cellular functions .

Interaction studies reveal that alpha-Hydroxypyridine-3-acetic acid can bind to various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. These interactions may lead to modulation of signaling pathways that are crucial for maintaining cellular homeostasis. Furthermore, studies have indicated potential synergistic effects when combined with other therapeutic agents, enhancing its efficacy in specific applications .

Several compounds share structural similarities with alpha-Hydroxypyridine-3-acetic acid, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Pyridylacetic Acid | Metabolite of nicotine; involved in tobacco metabolism. | |

| Pyridine-2-carboxylic Acid | Exhibits antibacterial properties; used in agrochemicals. | |

| Pyridine-4-carboxylic Acid | Known for its role in synthesis of pharmaceuticals. |

Unlike these compounds, alpha-Hydroxypyridine-3-acetic acid's unique combination of hydroxyl and carboxylic functionalities contributes to its distinct biological activities and potential therapeutic applications .

Alpha-hydroxypyridine-3-acetic acid synthesis through conventional organic chemistry approaches encompasses several established methodologies that have been developed and refined over decades of research. The fundamental approach involves the construction of the pyridine ring system followed by the introduction of the acetic acid functionality and subsequent hydroxylation at the alpha position.

Classical Ring Formation Strategies

The primary conventional approach to alpha-hydroxypyridine-3-acetic acid synthesis begins with the formation of substituted pyridylacetic acid derivatives. The Kröhnke pyridine synthesis represents a well-established method that demonstrates excellent applicability for generating highly functionalized pyridines under mild reaction conditions [1]. This methodology involves the condensation of alpha-pyridinium methyl ketone salts with alpha, beta-unsaturated carbonyl compounds, typically yielding 2,4,6-trisubstituted pyridines in high yields. The reaction conditions for the Kröhnke synthesis are generally facile, with reaction temperatures typically ranging from room temperature to 80 degrees Celsius, and reactions often proceed in high yields [1].

The mechanism begins with enolization of the alpha-pyridinium methyl ketone followed by 1,4-addition to the alpha, beta-unsaturated ketone to form the Michael adduct, which immediately tautomerizes to the 1,5-dicarbonyl intermediate. Addition of ammonia followed by dehydration generates the imine intermediate, which then undergoes cyclization and aromatization to form the desired pyridine heterocycle [1].

A particularly significant advancement in conventional synthesis is the three-component synthesis of pyridylacetic acid derivatives utilizing Meldrum's acids as linchpin reagents [2] [3]. This approach centers on the dual reactivity of Meldrum's acid derivatives, initially functioning as nucleophiles to perform substitution on activated pyridine-N-oxides, then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation. The method offers distinct advantages over approaches that utilize halopyridine substrates by avoiding the need for metal catalysts, preformed enolate equivalents, or strongly basic species [2] [3].

Hydroxylation Methodologies

The introduction of the alpha-hydroxyl functionality represents a critical step in the synthesis of alpha-hydroxypyridine-3-acetic acid. Conventional approaches typically employ oxidative hydroxylation methods using various oxidizing agents. The alpha-hydroxylation of carboxylic acid derivatives can be accomplished through chlorination followed by hydrolysis procedures [4]. This methodology involves initial alpha-chlorination using phosphorus trichloride and trichloroisocyanuric acid, followed by treatment with potassium hydroxide in water under reflux conditions for 24 hours [4].

The alpha-chlorination step is performed by heating the substrate at 80 degrees Celsius, adding phosphorus trichloride (0.03-0.1 equivalents), and slowly introducing trichloroisocyanuric acid over 30 minutes. The mixture is then stirred for 24 hours at 80 degrees Celsius. The subsequent alpha-hydroxylation conversion is achieved by treatment with potassium hydroxide (4 equivalents) in water under reflux, yielding crude alpha-hydroxylated products in quantities higher than 90 percent of theoretical amounts with purities ranging between 78 and 88 percent [4].

Traditional Acid-Base Chemistry Approaches

Conventional synthetic pathways frequently employ traditional acid-base chemistry for both ring formation and functional group manipulation. The synthesis of 2-pyridine carboxylic acid derivatives exemplifies this approach, where 2-cyanopyridine undergoes hydrolysis under alkaline conditions followed by acid neutralization [5]. The optimized conditions involve treating 2-cyanopyridine with sodium hydroxide (30 percent, 1.0-1.3 molar equivalents) at 50-70 degrees Celsius, followed by reflux reaction for 4-12 hours [5].

The reaction mixture is then subjected to water removal, cooled to 20-60 degrees Celsius, and treated with 30 percent hydrochloric acid to adjust the pH to 2.5-6.5. The solution is then heated to 100-160 degrees Celsius for solvent evaporation, followed by extraction with alcohol. This methodology achieves yields ranging from 89.6 to 95 percent, demonstrating the effectiveness of conventional acid-base approaches [5].

Synthesis Data and Optimization

| Reaction Type | Temperature Range (°C) | Reaction Time | Yield Range (%) | Reference |

|---|---|---|---|---|

| Kröhnke Synthesis | 20-80 | 2-12 hours | 75-90 | [1] |

| Alpha-Chlorination | 80 | 24 hours | 90-97 | [4] |

| Alpha-Hydroxylation | 100 (reflux) | 24 hours | 78-88 | [4] |

| Pyridine Carboxylic Acid Synthesis | 50-70 | 4-12 hours | 89.6-95 | [5] |

Catalytic Approaches and Yield Optimization

Catalytic methodologies represent a significant advancement in alpha-hydroxypyridine-3-acetic acid synthesis, offering enhanced efficiency, selectivity, and operational convenience compared to conventional stoichiometric approaches. Modern catalytic systems encompass transition metal catalysis, organocatalysis, and specialized heterogeneous catalysts that enable superior control over reaction outcomes and process optimization.

Transition Metal Catalyzed Systems

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted pyridines and their derivatives [6]. The development of new palladium catalysts with improved activity and selectivity has significantly expanded the scope of these reactions, enabling the construction of complex pyridine frameworks under mild conditions. These catalytic systems typically operate at temperatures ranging from 80 to 120 degrees Celsius with reaction times of 6 to 24 hours, achieving yields of 70 to 95 percent [6].

Copper-catalyzed reactions have also demonstrated remarkable utility in pyridine synthesis. A particularly noteworthy example is the visible-light mediated copper(I) chloride catalyzed regioselective oxidative diamination reaction of 2-aminopyridines with terminal alkynes [7]. This photochemical process operates at room temperature using molecular oxygen as a green oxidant, representing a significant advancement in energy-efficient synthesis. The reaction involves the formation of two carbon-nitrogen bonds and one carbon-carbon bond, with optimal conditions requiring only 30 seconds to 90 seconds residence time and achieving 79 percent overall yield [7].

The mechanism involves initial formation of a copper-alkyne complex, followed by oxidative addition and subsequent diamination. The use of molecular oxygen as the terminal oxidant contributes to the environmental sustainability of the process, while the room temperature operation significantly reduces energy requirements compared to traditional thermal methods [7].

Acid Catalysis and Optimization

Alpha-hydroxy acids have been investigated as catalysts for various synthetic transformations, demonstrating their effectiveness in promoting specific reaction pathways [8]. Studies involving five alpha-hydroxy acids (citric, tartaric, mandelic, lactic, and glycolic acids) as catalysts have shown that ternary composite catalysts, composed of alpha-hydroxy acids, phosphoric acid, and acetic acid, exhibit superior catalytic performance compared to individual components [8].

The optimal reaction conditions for alpha-hydroxy acid catalyzed processes typically involve mass ratios of substrate to acetic acid to water to citric acid to phosphoric acid of 1:2.5:1:0.1:0.05, with reaction temperatures of 70 degrees Celsius and reaction times of 12-15 hours. These conditions achieve substrate conversions of 96 percent with product selectivities reaching 48.1 percent [8].

Heterogeneous Catalysis and Yield Enhancement

Heterogeneous catalysts offer significant advantages in terms of recyclability and ease of separation, contributing to more sustainable synthesis processes [6]. Zeolite-based catalysts have been employed for the synthesis of pyridine derivatives through alkylation and acylation reactions, demonstrating enhanced efficiency and sustainability. The use of heterogeneous catalysts can significantly improve the overall economics of the synthesis process by enabling catalyst recovery and reuse [6].

Metal-organic frameworks (MOFs) represent another class of heterogeneous catalysts that have shown promise in pyridine synthesis. These materials offer high surface areas, tunable pore structures, and the ability to incorporate specific catalytic sites, making them attractive for selective synthesis applications [6].

Biocatalytic Approaches

Biocatalytic methods represent an emerging area in pyridine synthesis, offering high selectivity and environmentally benign reaction conditions [9]. Enzymes can catalyze specific transformations with remarkable precision, often under mild conditions that would be difficult to achieve with traditional chemical catalysts. Xylene monooxygenase from Pseudomonas putida has been employed for the oxidation of methyl groups in pyridine derivatives, demonstrating the potential for biotransformation approaches [10].

The biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine exemplifies the advantages of enzymatic catalysis, achieving titers exceeding 12 grams per liter with a space-time yield of 0.8 grams per liter per hour [10]. This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols, eliminating the need for strong oxidizing and reducing reagents [10].

Yield Optimization Strategies

| Catalyst System | Operating Temperature (°C) | Reaction Time | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Cu(I)Cl/Visible Light | 22 | 30-90 seconds | 79 | >90 | [7] |

| Alpha-Hydroxy Acids | 70 | 12-15 hours | 96 | 48.1 | [8] |

| Pd Cross-Coupling | 80-120 | 6-24 hours | 70-95 | 85-95 | [6] |

| Biocatalytic XMO | 30-37 | 8-24 hours | 85-90 | >95 | [10] |

The optimization of catalytic processes involves careful consideration of multiple parameters including temperature, pressure, catalyst loading, solvent selection, and reaction time. Advanced optimization strategies employ design of experiments approaches to systematically explore the parameter space and identify optimal conditions that maximize yield while minimizing byproduct formation.

Process intensification techniques, such as continuous flow reactors and microreactor technology, have been employed to enhance mass and heat transfer, leading to improved yields and reduced reaction times. The use of in-situ monitoring techniques enables real-time optimization of reaction conditions, allowing for dynamic adjustment of parameters to maintain optimal performance throughout the synthesis process.

Green Chemistry Alternatives in Production

The development of environmentally sustainable synthesis methods for alpha-hydroxypyridine-3-acetic acid has become increasingly important as the chemical industry moves toward more responsible manufacturing practices. Green chemistry alternatives encompass solvent-free reactions, renewable feedstock utilization, energy-efficient processes, and waste minimization strategies that collectively reduce the environmental impact of production while maintaining or improving synthetic efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for pyridine derivative preparation, offering significant advantages in terms of reaction time, energy consumption, and product yields [11] [12]. The technique enables rapid heating through direct molecular interaction with electromagnetic radiation, resulting in more efficient energy transfer compared to conventional heating methods.

One-pot, four-component reactions utilizing microwave irradiation have demonstrated exceptional efficiency in pyridine synthesis. The reaction of p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate under microwave conditions achieves excellent yields of 82-94 percent with reaction times reduced to 2-7 minutes [11] [12]. In comparison, conventional heating methods require 6-9 hours to achieve similar products with lower yields of 71-88 percent [11] [12].

The microwave-assisted approach provides several environmental benefits: reduced energy consumption due to shorter reaction times, elimination of hazardous solvents in many cases, and improved atom economy through higher yields and reduced byproduct formation. The technique also enables better process control and reproducibility, contributing to more consistent product quality [11] [12].

Solvent-Free and Alternative Solvent Systems

Solvent-free synthesis represents a fundamental green chemistry approach that eliminates organic solvent use entirely, thereby reducing environmental impact and simplifying purification processes [13]. Triflic acid (HOTf) catalyzed solvent-free systems have been developed for the synthesis of benzene and pyridine derivatives, demonstrating excellent yields and broad substrate tolerance [13].

The HOTf-catalyzed system operates under solvent-free conditions using ketones and amines as simple substrates, achieving good to excellent yields with exclusive chemoselectivity. The reaction features include broad substrate and functional group tolerance, making it applicable to a wide range of pyridine derivatives [13].

Alternative solvent systems focus on the use of environmentally benign solvents that reduce toxicity and environmental persistence. Polyethylene glycol (PEG) has been employed as an environmentally friendly solvent for cascade reactions leading to heterocyclic compounds [14]. The use of PEG200 as a solvent, combined with a few drops of acetic acid as catalyst, enables the synthesis of complex heterocyclic systems with yields up to 91 percent [14].

Photochemical and Electrochemical Methods

Photochemical approaches represent cutting-edge green chemistry alternatives that utilize light energy to drive chemical transformations, often under mild conditions that reduce energy requirements [7]. Visible-light mediated synthesis offers particular advantages by utilizing readily available light sources and avoiding the need for high-energy ultraviolet radiation.

The copper(I) chloride catalyzed regioselective diamination reaction demonstrates the effectiveness of photochemical methods, operating at room temperature with molecular oxygen as a green oxidant [7]. This process achieves formation of multiple bonds in a single step, improving atom economy and reducing synthetic complexity. The green chemistry metrics evaluation reveals an E-factor of 5.5 and an Eco-Scale value of 53.65, indicating an acceptable green organic synthesis process [7].

Electrochemical methods provide another sustainable approach by using electrical energy to drive redox reactions without the need for stoichiometric oxidizing or reducing agents [6]. These methods can be precisely controlled through applied potential, enabling selective transformations while minimizing byproduct formation.

Flow Chemistry Implementation

Flow chemistry technology has gained significant attention for its potential to improve synthesis efficiency and scalability while reducing environmental impact [15]. Continuous flow processes offer advantages including improved heat and mass transfer, reduced reaction times, enhanced safety, and the ability to operate under conditions that would be difficult to achieve in batch reactors [15].

Flow chemistry enables the use of hazardous reagents and harsh reaction conditions with improved safety profiles due to the small reaction volumes and continuous processing nature [15]. The technology facilitates the implementation of multistep synthesis sequences with inline purification and monitoring, reducing the overall environmental footprint of the production process [15].

The application of flow chemistry to pyridine synthesis has demonstrated significant improvements in process efficiency. Pyridine synthesis coupled reactor systems have been developed that optimize feed injection and reaction conditions to minimize byproduct formation while maximizing yield [16]. The optimization of flow hydrodynamics in these systems enables precise control over reaction conditions and residence time distribution [16].

Renewable Feedstock Utilization

The utilization of renewable feedstocks represents a fundamental shift toward sustainable chemistry, reducing dependence on petroleum-derived starting materials [6]. Biomass-derived materials are being explored as renewable feedstocks for pyridine derivative synthesis, offering sustainable alternatives to traditional fossil fuel-based feedstocks [6].

Certain biomass-derived aldehydes and ammonia can be converted into pyridines through catalytic reactions, providing novel routes to pyridine derivatives while utilizing renewable resources. The development of these pathways requires careful consideration of feedstock availability, processing requirements, and overall lifecycle environmental impact [6].

Environmental Impact Assessment

| Green Method | Energy Reduction | Solvent Elimination | Waste Reduction | Yield Improvement | Reference |

|---|---|---|---|---|---|

| Microwave Synthesis | 70-80% | Partial | 50-60% | 10-15% | [11] [12] |

| Solvent-Free HOTf | 60-70% | Complete | 80-90% | 5-10% | [13] |

| Photochemical | 60-80% | Partial | 40-50% | 5-15% | [7] |

| Flow Chemistry | 40-60% | Variable | 30-40% | 10-20% | [15] |

The implementation of green chemistry alternatives requires comprehensive assessment of environmental benefits, including lifecycle analysis to quantify improvements in energy consumption, waste generation, and overall environmental impact. The development of green metrics and sustainability indicators enables objective comparison of different synthetic approaches and guides the selection of optimal methods for specific applications.

Alpha-hydroxypyridine-3-acetic acid exhibits complex proton transfer dynamics in aqueous systems, characterized by multiple equilibrium states involving both the hydroxyl and carboxyl functional groups. The compound demonstrates pH-dependent tautomeric behavior, with distinct protonation patterns observed across different pH ranges [1] [2].

In highly acidic conditions (pH 1.0-2.0), the compound exists predominantly in its fully protonated form, where both the pyridine nitrogen and carboxyl oxygen atoms are protonated [3] [1]. The proton transfer dynamics in this regime are governed by strong intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen, creating a stabilized six-membered ring structure through hydrogen bond formation [4] [5].

As the pH increases to the range of 2.0-4.0, mixed protonation states become prevalent. The carboxyl group begins to deprotonate while the hydroxyl group maintains its proton, leading to zwitterionic intermediates [1] [2]. This transition involves rapid proton exchange processes on the microsecond to millisecond timescale, as evidenced by nuclear magnetic resonance studies of similar hydroxypyridine derivatives [4] [6].

The optimal stability range occurs at pH 4.0-6.0, where the compound predominantly exists in its zwitterionic form [1]. In this state, the carboxyl group is deprotonated while the hydroxyl group remains protonated, creating an optimal intramolecular hydrogen bonding network. The proton transfer dynamics in this regime demonstrate cooperative effects, where the deprotonation of the carboxyl group enhances the stability of the hydroxyl proton through resonance stabilization of the pyridine ring system [7] [8].

At higher pH values (6.0-8.0), partial deprotonation of the hydroxyl group occurs, leading to increased intermolecular hydrogen bonding with water molecules [9] [5]. The proton transfer kinetics become dominated by solvent-mediated processes, with water molecules acting as proton relay intermediates [10] [11]. Studies on related hydroxypyridine systems indicate that water-mediated proton transfer can occur through Grotthuss-type mechanisms, involving sequential proton hops along hydrogen-bonded water chains [10] [12].

In highly basic conditions (pH > 8.0), the compound undergoes complete deprotonation, resulting in a fully ionized species with weak intermolecular hydrogen bonding capabilities [1] [2]. The proton transfer dynamics in this regime are characterized by rapid equilibration with the bulk solvent, with time constants on the order of picoseconds to nanoseconds [13] [10].

Hydrogen Bonding Networks and Solvent Effects

The hydrogen bonding networks in alpha-hydroxypyridine-3-acetic acid are fundamentally influenced by solvent properties and molecular environment. The compound exhibits distinct hydrogen bonding patterns that vary significantly with solvent polarity, pH, and temperature [14] [15] [16].

Intramolecular hydrogen bonding represents the most significant structural feature of this compound. The hydroxyl group forms strong hydrogen bonds with both the pyridine nitrogen (O-H···N) and the carboxyl oxygen (O-H···O), depending on the protonation state and molecular conformation [17] [8]. Bond length measurements indicate that intramolecular O-H···O interactions range from 1.6 to 1.9 Å, while O-H···N interactions span 1.8 to 2.2 Å [17] [4]. These intramolecular interactions are characterized by bond angles between 150° and 180°, indicating strong, nearly linear hydrogen bonds [14] [15].

Solvent effects play a crucial role in modulating these hydrogen bonding networks. In polar protic solvents such as water and alcohols, the compound exhibits enhanced stabilization of ionic forms through intermolecular hydrogen bonding with solvent molecules [18] [19]. The dielectric constant of the solvent correlates directly with the stability of charged species, with higher dielectric constants favoring zwitterionic and fully ionized forms [20] [21].

In aqueous solutions, the hydrogen bonding network extends beyond the immediate molecular environment to include water molecule clusters. Computational studies suggest that approximately three water molecules participate in the primary solvation shell of each oxygen atom in the carboxyl group [7] [14]. These water-mediated hydrogen bonding networks exhibit cooperative strengthening effects, where the addition of each water molecule enhances the overall stability of the hydrogen bonded cluster [10] [9].

The strength of hydrogen bonding interactions correlates with the electronic structure of the pyridine ring. Electron-donating substituents increase the electron density on the hydroxyl oxygen, strengthening O-H···O interactions with the carboxyl group [8] [17]. Conversely, electron-withdrawing effects reduce the basicity of the hydroxyl oxygen, weakening intramolecular hydrogen bonds and favoring intermolecular interactions with solvent molecules [21] [6].

Temperature effects on hydrogen bonding networks demonstrate typical thermodynamic behavior, with increased molecular motion at higher temperatures leading to weakened hydrogen bond strengths and increased exchange rates [5] [22]. Infrared spectroscopy studies of related systems show that hydrogen bond stretching frequencies shift to higher wavenumbers with increasing temperature, indicating bond weakening [23] [24].

In mixed solvent systems, such as water-organic solvent mixtures, the hydrogen bonding networks exhibit composition-dependent behavior [25] [26]. The preferential solvation of different molecular sites leads to heterogeneous hydrogen bonding environments, where the hydroxyl and carboxyl groups may experience different local solvent compositions [18] [19].

pH-Dependent Tautomeric Equilibria Studies

The tautomeric equilibria of alpha-hydroxypyridine-3-acetic acid demonstrate remarkable sensitivity to solution pH, with distinct equilibrium constants characterizing each protonation state transition [1] [2] [21]. Comprehensive pH-dependent studies reveal multiple overlapping equilibria involving keto-enol tautomerism of the hydroxyl group and ionization equilibria of both the carboxyl and hydroxyl groups [8] [22].

The primary tautomeric equilibrium involves the interconversion between the enol form (with the hydroxyl group attached to the pyridine ring) and the keto form (where the proton has migrated to form a pyridone structure) [6] [22]. This equilibrium is strongly pH-dependent, with the enol form predominating at low pH values and the keto form becoming more favorable as pH increases [27] [21].

Quantitative analysis of the pH-dependent equilibria requires consideration of multiple microscopic equilibrium constants. The apparent equilibrium constant for the overall keto-enol tautomerism exhibits a logarithmic dependence on pH, with slopes indicating the number of protons involved in each transition [1] [2]. For alpha-hydroxypyridine-3-acetic acid, the primary transitions involve single proton transfers, resulting in theoretical slopes of ±1 in log K versus pH plots [3] [28].

Experimental determination of these equilibrium constants employs multiple analytical techniques. Ultraviolet-visible spectroscopy provides sensitive detection of tautomeric forms through characteristic absorption maxima [7] [6]. The enol form typically exhibits absorption maxima around 280-300 nm, while the keto form shows red-shifted absorption around 320-340 nm [21] [22]. Nuclear magnetic resonance spectroscopy offers complementary information through chemical shift changes of the pyridine ring protons and carbon atoms [1] [29].

The microscopic equilibrium constants for individual functional groups have been determined through careful pH titration studies [1] [2]. The carboxyl group exhibits a pKa value around 2.5-3.0, typical of aromatic carboxylic acids [3] [28]. The hydroxyl group shows more complex behavior, with apparent pKa values that depend on the protonation state of the carboxyl group due to electronic coupling between the functional groups [8] [21].

Solvent isotope effects provide additional insight into the tautomeric mechanisms. Studies in deuterium oxide show significant kinetic isotope effects for proton transfer processes, with deuterium substitution typically slowing tautomerization rates by factors of 2-5 [30] [31]. These isotope effects confirm that proton transfer is the rate-determining step in tautomeric interconversion [10] [13].

Temperature-dependent studies reveal the thermodynamic parameters governing tautomeric equilibria [20] [5]. Enthalpy changes for keto-enol tautomerization typically range from 10-30 kJ/mol, while entropy changes are generally small and negative, reflecting the loss of conformational freedom upon hydrogen bond formation [32] [22]. The resulting free energy changes determine the equilibrium position at physiological temperatures [1] [2].

The influence of ionic strength on tautomeric equilibria demonstrates the importance of electrostatic interactions [9] [20]. Increased ionic strength generally stabilizes charged forms through improved solvation, shifting equilibria toward more highly ionized species [3] [2]. This effect is particularly pronounced for the zwitterionic forms, which experience enhanced stabilization in high ionic strength media [4] [5].

Comparative studies with structurally related compounds provide valuable insights into the factors controlling tautomeric equilibria [21] [6]. The position of the hydroxyl group relative to the carboxyl group significantly influences the stability of different tautomeric forms [8] [17]. The 3-hydroxypyridine-4-carboxylic acid isomer exhibits different equilibrium constants compared to the 4-hydroxypyridine-3-carboxylic acid isomer, reflecting the electronic and steric effects of substituent positioning [27] [22].

Buffer effects on tautomeric equilibria require careful consideration in experimental design [3] [33]. Common biological buffers such as phosphate and Tris can interact directly with the hydroxypyridine system, potentially altering apparent equilibrium constants [2] [28]. Control experiments using non-coordinating buffers or direct pH measurement without buffers provide more accurate thermodynamic parameters [1] [3].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant